N-(4-bromophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine
Description
N-(4-bromophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C21H27BrN2O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-9-4-15(20(26-2)21(19)27-3)14-24-12-10-18(11-13-24)23-17-7-5-16(22)6-8-17/h4-9,18,23H,10-14H2,1-3H3 |
InChI Key |
YFLANWGTIJEYND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)NC3=CC=C(C=C3)Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 4-Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromobenzene derivative is reacted with a piperidine intermediate.
Attachment of the 2,3,4-Trimethoxybenzyl Group: This step involves the alkylation of the piperidine nitrogen with a 2,3,4-trimethoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Research may focus on its potential therapeutic effects, including its activity as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine would depend on its specific biological targets. Generally, piperidine derivatives can interact with various receptors in the central nervous system, modulating neurotransmitter activity and producing therapeutic effects. The molecular pathways involved may include inhibition of enzymes, receptor antagonism, or modulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)piperidine: Lacks the 2,3,4-trimethoxybenzyl group but shares the piperidine and bromophenyl moieties.
1-(2,3,4-trimethoxybenzyl)piperidine: Lacks the 4-bromophenyl group but contains the piperidine and trimethoxybenzyl moieties.
N-(4-chlorophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-1-(2,3,4-trimethoxybenzyl)piperidin-4-amine is unique due to the presence of both the 4-bromophenyl and 2,3,4-trimethoxybenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
